molecular formula C11H10N2O B2386165 1-benzyl-1H-pyrazole-3-carbaldehyde CAS No. 321405-31-6

1-benzyl-1H-pyrazole-3-carbaldehyde

Cat. No. B2386165
M. Wt: 186.214
InChI Key: DOZKNXNCAYBLBI-UHFFFAOYSA-N
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Patent
US06566376B1

Procedure details

To a solution of benzyl bromide (0.29 g) in N,N-dimethylformamide (9 ml) was added 1H-pyrazole-3-carboxaldehyde (0.15 g) and potassium carbonate (0.24 g). The mixture was stirred at room temperature for 24 hours, silica gel was added, the solvent removed by evaporation and the crude material purified by chromatography (isohexane:ether, 2:1) to give the product as an oil (0.18 g).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:9]1[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[N:10]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:1]([N:9]1[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[N:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0.15 g
Type
reactant
Smiles
N1N=C(C=C1)C=O
Name
Quantity
0.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
silica gel was added
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
the crude material purified by chromatography (isohexane:ether, 2:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.